molecular formula C6H15ClN2O4 B11888869 methyl 2-aminoacetate;hydrochloride CAS No. 883886-67-7

methyl 2-aminoacetate;hydrochloride

Cat. No.: B11888869
CAS No.: 883886-67-7
M. Wt: 214.65 g/mol
InChI Key: NVFYYIKIOAQVBY-UHFFFAOYSA-N
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Description

Methyl 2-aminoacetate hydrochloride is a derivative of glycine, an amino acid. It is commonly used in scientific research and various industrial applications. The compound is known for its role in the synthesis of other chemicals and its potential benefits as an ergogenic supplement.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminoacetate hydrochloride can be synthesized through the reaction of glycine with methanol in the presence of hydrochloric acid. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of methyl 2-aminoacetate hydrochloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of glycine and other amino acids. These products have applications in pharmaceuticals and other industries.

Scientific Research Applications

Methyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-aminoacetate hydrochloride involves its interaction with various molecular targets and pathways. It influences the secretion of anabolic hormones and provides fuel during exercise. The compound also affects mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminoacetate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its role as an ergogenic supplement and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

883886-67-7

Molecular Formula

C6H15ClN2O4

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 2-aminoacetate;hydrochloride

InChI

InChI=1S/2C3H7NO2.ClH/c2*1-6-3(5)2-4;/h2*2,4H2,1H3;1H

InChI Key

NVFYYIKIOAQVBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN.COC(=O)CN.Cl

Origin of Product

United States

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